

inter-laboratory comparison of N-Nitrosonornicotine measurement methods

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Compound of Interest		
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An Inter-laboratory Comparison of **N-Nitrosonornicotine** (NNN) Measurement Methods: A Guide for Researchers

This guide provides a comparative overview of analytical methods for the quantification of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. It is intended for researchers, scientists, and drug development professionals involved in the analysis of tobacco-specific nitrosamines (TSNAs). This document summarizes data from inter-laboratory collaborative studies and details standardized experimental protocols.

Data Presentation

The analysis of NNN in tobacco products is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Chemiluminescence Detection (GC-TEA). The Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) and the Tobacco Science Research Conference Analytical Methods Committee (TSRC-AMC) have conducted collaborative studies to evaluate the performance of these methods across different laboratories.

CORESTA Collaborative Study (2009) using LC-MS/MS

A significant collaborative study involving nine laboratories analyzed various smokeless tobacco products using an LC-MS/MS method that later formed the basis for CORESTA Recommended Method (CRM) 72.[1] The results provide valuable insights into the repeatability (r) and reproducibility (R) of NNN quantification.



Product Type	Mean NNN Concentration (μg/g)	Repeatability (r)	Reproducibilit y (R)	Number of Labs (n)
US Moist Snuff A	2.76	0.39	0.83	9
US Moist Snuff B	4.30	0.51	1.15	9
US Dry Snuff	10.3	1.1	3.2	9
Swedish Snus A	0.89	0.15	0.29	9
Swedish Snus B	1.29	0.17	0.38	9
US Chewing Tobacco	2.53	0.36	0.81	9
Novel Product A	0.55	0.11	0.22	9
Novel Product B	1.19	0.18	0.40	9

Data sourced

from the

CORESTA

Smokeless

Tobacco Sub-

Group

collaborative

study.[1]

TSRC-AMC Collaborative Study Comparing Two GC-TEA Methods

A collaborative study by 15 laboratories compared two different methods for determining TSNAs in various tobacco types using gas chromatography (GC) with chemiluminescence detection.[2]

 Method 1: Alkaline-methylene chloride extraction with N-hexyl-N-nitroso-1-hexanamine (NDHA) as a surrogate internal standard.[2]



 Method 2: Buffer extraction with N-nitrosoguvacoline (NG) as a surrogate internal standard and NDHA as a chromatographic internal standard.

Both methods proved to be robust for determining TSNAs. Method 2 demonstrated a lower limit of detection (LOD) and limit of quantitation (LOQ) and a 6% lower reproducibility variation for NNN compared to Method 1.

Method Validation Data for LC-MS/MS

Validation studies for LC-MS/MS methods provide key performance parameters. The selection of an appropriate internal standard is crucial for correcting sample preparation losses and instrumental variability.

Validation Parameter	rac N'-Nitrosonornicotine- D4	N'-Nitrosonornicotine- 13C6
Limit of Quantitation (LOQ)	2 pg/mL	Method validated down to 400 ng/g in matrix
Accuracy (% Recovery)	Not explicitly stated in comparative studies	101% to 109% in various tobacco matrices
Precision (%RSD)	Not explicitly stated in comparative studies	≤8% in various tobacco matrices
Linearity (r²)	≥ 0.99	≥ 0.995
Note: The data presented is compiled from different studies		

Experimental Protocols

and may not represent a direct

head-to-head comparison under identical experimental

conditions.

Detailed methodologies for the key analytical techniques are provided below.

CORESTA Recommended Method 72 (LC-MS/MS)



This method involves the extraction of tobacco samples with an aqueous buffer, followed by filtration and analysis by reverse-phase liquid chromatography with tandem mass spectrometric detection (LC-MS/MS). Quantification is achieved using isotopically labeled internal standards.

- 1. Sample Preparation:
- Weigh approximately 1 gram of the homogenized sample into an extraction vessel.
- Add a known amount of the internal standard solution (e.g., rac N'-Nitrosonornicotine-D4).
- Add 20 mL of 100 mM ammonium acetate buffer.
- Cap the vessel and shake for 60 minutes at room temperature.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an autosampler vial.
- 2. LC-MS/MS Analysis:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Analytical Column: C18 reverse-phase column.
- Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B.
- Injection Volume: 10 μL.
- Ionization Mode: Positive ion electrospray (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.



TSRC-AMC GC-TEA Methods

Method 1: Alkaline-Methylene Chloride Extraction

- Extraction: The tobacco sample is extracted using an alkaline-methylene chloride solution.
- Internal Standard: N-hexyl-N-nitroso-1-hexanamine (NDHA) is added as a surrogate internal standard before extraction.
- Analysis: The extract is analyzed by Gas Chromatography (GC) with a chemiluminescence detector.

Method 2: Buffer Extraction

- Extraction: The tobacco sample is extracted using a buffer solution.
- Internal Standards: N-nitrosoguvacoline (NG) is used as a surrogate internal standard (added before extraction), and NDHA is used as a chromatographic internal standard (added after extraction).
- Analysis: The extract is analyzed by Gas Chromatography (GC) with a chemiluminescence detector.

Visualizations

Experimental Workflow for NNN Analysis by LC-MS/MS

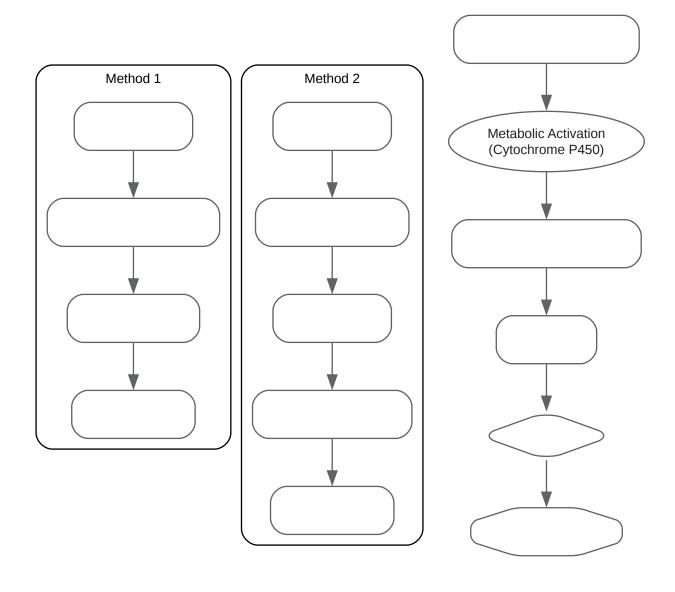


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Caption: Workflow for NNN analysis using LC-MS/MS.

Comparative Workflow of TSRC-AMC GC-TEA Methods





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